molecular formula C7H7ClO3S B2761955 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride CAS No. 926219-97-8

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B2761955
CAS No.: 926219-97-8
M. Wt: 206.64
InChI Key: XZKHPHOPDHZLLU-UHFFFAOYSA-N
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Description

Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and other sulfur-containing derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-5-methylbenzene (also known as 2-Hydroxy-5-methylphenol or 5-Methylresorcinol) followed by chlorination. The general steps are as follows:

    Sulfonation: 2-Hydroxy-5-methylbenzene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the para position relative to the hydroxyl group.

    Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group (-SO2Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Controlled addition of sulfuric acid to 2-Hydroxy-5-methylbenzene under cooling to manage the exothermic nature of the reaction.
  • Subsequent chlorination using thionyl chloride in the presence of a catalyst to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 2-Hydroxy-5-methylbenzene-1-sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under mild heating.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used, and the reaction is usually conducted at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis or reduction.

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Synthesis of Antimicrobial Agents : The compound has been utilized in developing antibiotics that target bacterial infections, leveraging its ability to modify biological molecules effectively.
  • Anticancer Drug Development : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines, showcasing potential for therapeutic use against malignancies .

Role as a Sulfonylating Agent

As a sulfonylating agent, this compound is employed in organic synthesis to introduce sulfonyl groups into various substrates. This modification can enhance the solubility and reactivity of compounds, making them more suitable for further chemical transformations.

Emerging studies suggest that this compound may exhibit biological activity beyond its synthetic utility:

  • Antiviral Activity : Similar compounds have shown promise as inhibitors of viral replication, particularly in the context of HIV protease inhibitors . The structural characteristics of this compound may contribute to its potential efficacy against viral targets.
  • Cell Culture Applications : It has been noted as an effective buffering agent in cell culture media, maintaining pH levels conducive to cellular activity .

Case Studies and Research Findings

Several case studies highlight the utility of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound could induce apoptosis in specific cancer cell lines, indicating its potential as a lead compound for drug development .
  • Synthetic Pathways : Research has outlined efficient synthetic pathways utilizing this compound to create complex molecules with high yields, showcasing its importance in medicinal chemistry .
  • Biological Activity Exploration : Investigations into the biological activities of structurally similar compounds have revealed antimicrobial properties that warrant further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to yield the final product. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride -OH (2), -CH₃ (5) C₇H₇ClO₃S* ~206.65* Potential sulfonamide precursor; polar due to -OH
2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride Oxazol-5-yl (2) C₉H₆ClNO₃S 243.67 Heterocyclic synthesis; enhanced π-π interactions
5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride -Cl (5), -OCH₂CH₃ (2), -CH₃ (4) C₁₀H₁₂Cl₂O₃S 283.22 Hydrophobic substituents may improve membrane permeability
2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride -OCH₃ (2), -CH₂OCH₃ (5) C₉H₁₁ClO₄S 262.70 Ether groups increase stability under acidic conditions
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride -Cl (5), -OCH₃ (2), -CONHCH₃ (3) C₉H₉Cl₂NO₄S 298.15 Carbamoyl group enhances bioactivity (e.g., enzyme inhibition)
5-Methyl-1-benzothiophene-2-sulfonyl chloride Benzothiophene ring, -CH₃ (5) C₉H₇ClO₂S₂ 246.73 Thiophene ring alters electronic properties; solid at RT (mp 83–84°C)

*Estimated based on structural analogs.

Biological Activity

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride, also known as methyl-2-hydroxybenzenesulfonyl chloride , is an aromatic sulfonyl chloride compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a sulfonyl chloride functional group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₇ClO₃S
  • Molecular Weight : 196.65 g/mol

The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action involves:

  • Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in metabolic pathways, particularly hydroxysteroid dehydrogenases, which are crucial for steroid metabolism. Such inhibition can have therapeutic implications in conditions like type 2 diabetes.
  • Binding Affinity : The compound's structure allows it to form hydrogen bonds and ionic interactions with active sites of enzymes, enhancing its potential as an inhibitor.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonyl chloride derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MSSA)0.78 - 12.5 mg/L
Enterococcus faecalis6.25 mg/L
Escherichia coliNotable inhibition observed

These findings suggest that derivatives can be considered potential antibacterial agents due to their low MIC values relative to cytotoxicity limits in human cell lines .

Cytotoxicity Studies

Cytotoxicity assays performed on normal lung fibroblast cells (MRC-5) revealed that the IC50 values for various derivatives were higher than 12.3 mg/L, indicating a favorable therapeutic index for further development .

Case Study 1: Inhibition of Hydroxysteroid Dehydrogenases

A study focusing on the inhibition of hydroxysteroid dehydrogenases by sulfonyl derivatives demonstrated that this compound effectively reduced enzyme activity in vitro. The study utilized kinetic assays to evaluate binding affinity and inhibition constants, revealing a promising profile for managing steroid hormone-related disorders.

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated lower toxicity towards human cells compared to traditional antibiotics, suggesting a potential role in developing new antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride, and how do reaction conditions influence purity?

  • Methodological Answer : Synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. Key variables include temperature control (e.g., maintaining 0–5°C during chlorination to minimize side reactions) and solvent selection (e.g., using anhydrous dichloromethane to avoid hydrolysis). Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity. Variations in lab conditions, such as moisture levels, can lead to by-products like sulfonic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the aromatic substitution pattern (e.g., hydroxyl and methyl group positions). For example, the hydroxyl proton appears as a singlet downfield (~10–12 ppm) due to hydrogen bonding.
  • IR Spectroscopy : Key peaks include S=O stretches (~1370 cm1^{-1} and 1180 cm1^{-1}) and O-H stretches (~3200 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion [M-Cl]^-. Cross-referencing with HRMS data ensures structural accuracy .

Q. How does the hydroxyl group in this compound influence its reactivity compared to non-hydroxylated analogs?

  • Methodological Answer : The hydroxyl group increases electrophilicity at the sulfonyl chloride moiety due to resonance stabilization, enhancing reactivity with nucleophiles like amines. However, it also introduces sensitivity to hydrolysis. To mitigate this, reactions should be conducted under anhydrous conditions, and pH should be tightly controlled (e.g., using buffered solutions for aqueous-phase reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or IR data often arise from impurities or tautomeric equilibria. Strategies include:

  • Multi-Technique Validation : Combine 1^1H-13^13C HSQC NMR to assign ambiguous peaks and X-ray crystallography for definitive structural confirmation.
  • Dynamic NMR Studies : Monitor temperature-dependent shifts to identify tautomers (e.g., keto-enol equilibria in hydroxylated analogs).
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict spectra and compare with experimental data .

Q. What experimental design considerations are critical for studying the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples at elevated temperatures (40–60°C) and monitor decomposition via HPLC. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life at standard conditions.
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents; stability decreases exponentially above 0.1% H2O\text{H}_2\text{O}.
  • Light Exposure : UV-Vis spectroscopy can detect photolytic by-products; amber vials and inert atmospheres (N2_2) are recommended for long-term storage .

Q. How can reaction conditions be optimized for sulfonamide formation using this compound in complex biological buffers?

  • Methodological Answer :

  • Solvent Compatibility : Use polar aprotic solvents (e.g., DMF or DMSO) to dissolve both the sulfonyl chloride and amine while maintaining pH 7–8 with HEPES or phosphate buffers.
  • Stoichiometry Adjustments : Employ a 1.2:1 molar ratio (sulfonyl chloride:amine) to account for hydrolysis losses.
  • Reaction Monitoring : Track progress via 19^{19}F NMR if fluorinated amines are used, or by TLC with ninhydrin staining for primary amines .

Q. What strategies address low yields in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • By-Product Analysis : Identify hydrolysis products (e.g., sulfonic acids) via LC-MS and adjust drying protocols (e.g., molecular sieves).
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance reactivity with sterically hindered amines.
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes, minimizing decomposition risks .

Q. Contradiction Analysis & Advanced Methodologies

Q. How should researchers interpret conflicting data on the biological activity of derivatives synthesized from this compound?

  • Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} values in triplicate).
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric assays.
  • Metabolite Screening : Use LC-HRMS to rule out interference from degradation products .

Q. What advanced computational tools can predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction trajectories (e.g., using GROMACS).
  • Reactivity Descriptors : Calculate Fukui indices (DFT-based) to identify electrophilic hotspots.
  • Machine Learning : Train models on existing sulfonyl chloride reaction datasets to predict optimal conditions for untested substrates .

Properties

IUPAC Name

2-hydroxy-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKHPHOPDHZLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926219-97-8
Record name 2-hydroxy-5-methylbenzene-1-sulfonyl chloride
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